molecular formula C13H8ClF3N4 B8428398 1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole

1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole

Cat. No. B8428398
M. Wt: 312.68 g/mol
InChI Key: PHCWRXRWGBEPJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole is a useful research compound. Its molecular formula is C13H8ClF3N4 and its molecular weight is 312.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole

Molecular Formula

C13H8ClF3N4

Molecular Weight

312.68 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indazol-6-amine

InChI

InChI=1S/C13H8ClF3N4/c14-10-3-8(13(15,16)17)6-19-12(10)21-11-4-9(18)2-1-7(11)5-20-21/h1-6H,18H2

InChI Key

PHCWRXRWGBEPJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of iron powder (5 g) in acetic acid (10 g), 1-(3-chloro-5-trifluoromethylpyridin-2-yl)-6-nitroindazole [Compound No. 3] (3 g) and water (10 g) were added, and the resultant mixture was refluxed for 3 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the filtrate was poured into water and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with hexane-ethyl acetate (4:1) to give 1-(3-chloro-5-trifluoromethylpyridin-2-yl)-6-aminoindazole (1.8 g).
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(3-chloro-5-trifluoromethylpyridin-2-yl)-6-nitroindazole
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two

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